molecular formula C8H5NO2S B11972087 2-Cyano-3-(2-thienyl)acrylic acid

2-Cyano-3-(2-thienyl)acrylic acid

Cat. No.: B11972087
M. Wt: 179.20 g/mol
InChI Key: QYGBYAQGBVHMDD-XQRVVYSFSA-N
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Description

2-Cyano-3-(2-thienyl)acrylic acid: is a synthetic organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group (-CN) and a thienyl group (a sulfur-containing five-membered ring) attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-thiophenecarboxaldehyde with cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(2-thienyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-thienyl)acrylic acid varies depending on its application. In the context of MALDI mass spectrometry, the compound acts as a proton/cation or electron-transfer matrix, facilitating the ionization of analytes for mass spectrometric analysis . In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

(Z)-2-cyano-3-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4-

InChI Key

QYGBYAQGBVHMDD-XQRVVYSFSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C(=O)O

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)O

Origin of Product

United States

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